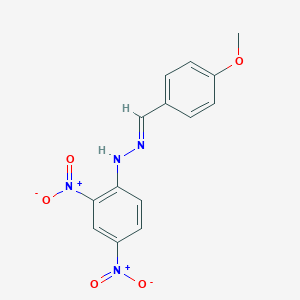
8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in medicinal chemistry and has been found to have potential applications in drug development.
Mecanismo De Acción
The mechanism of action of 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate involves the inhibition of enzyme activity through binding to the active site of the enzyme. This compound has been found to be a potent inhibitor of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate has a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, reduce inflammation, and modulate immune responses. Additionally, this compound has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate in lab experiments is its potency as an enzyme inhibitor. This compound has been found to be effective at low concentrations, making it a cost-effective option for research. However, one limitation of using this compound is its potential toxicity, which may require careful handling and disposal procedures.
Direcciones Futuras
There are several future directions for research on 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate. One potential area of focus is the development of novel drug candidates based on this compound. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of neurodegenerative diseases and other conditions associated with enzyme dysregulation. Finally, research on the toxicity and safety of this compound is also needed to ensure its safe use in research and potential clinical applications.
Métodos De Síntesis
The synthesis of 8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate involves the reaction of 8-hydroxyquinoline with 5-bromo-2-ethoxybenzenesulfonyl chloride under basic conditions. The resulting compound is a white solid with a melting point of 185-187°C.
Aplicaciones Científicas De Investigación
8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate has been extensively studied for its potential applications in drug development. It has been found to have inhibitory effects on a range of enzymes, including tyrosine kinases, which are involved in various diseases such as cancer and inflammation.
Propiedades
Nombre del producto |
8-Quinolinyl 5-bromo-2-ethoxybenzenesulfonate |
|---|---|
Fórmula molecular |
C17H14BrNO4S |
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
quinolin-8-yl 5-bromo-2-ethoxybenzenesulfonate |
InChI |
InChI=1S/C17H14BrNO4S/c1-2-22-14-9-8-13(18)11-16(14)24(20,21)23-15-7-3-5-12-6-4-10-19-17(12)15/h3-11H,2H2,1H3 |
Clave InChI |
GRPHUCUKKLFODN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
SMILES canónico |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238855.png)
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate](/img/structure/B238881.png)
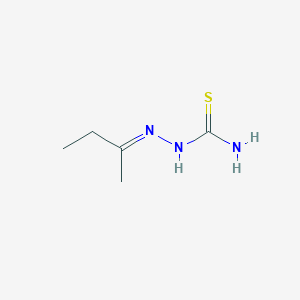
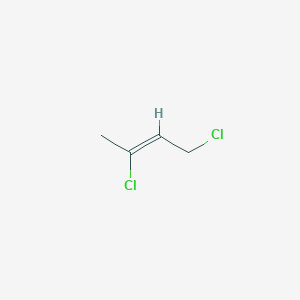
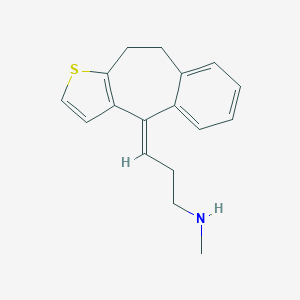
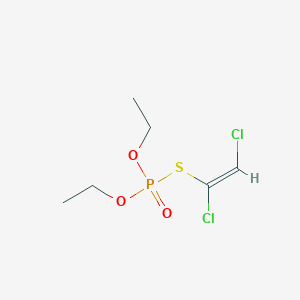
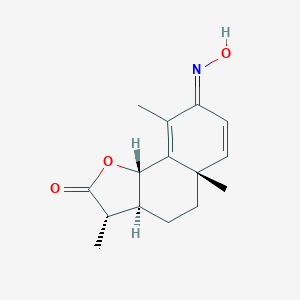


![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)



